2-bromo-4-tert-butyl-N-methylaniline

Catalog No.
S14023172
CAS No.
M.F
C11H16BrN
M. Wt
242.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-bromo-4-tert-butyl-N-methylaniline

Product Name

2-bromo-4-tert-butyl-N-methylaniline

IUPAC Name

2-bromo-4-tert-butyl-N-methylaniline

Molecular Formula

C11H16BrN

Molecular Weight

242.16 g/mol

InChI

InChI=1S/C11H16BrN/c1-11(2,3)8-5-6-10(13-4)9(12)7-8/h5-7,13H,1-4H3

InChI Key

KVJYILDIVAMHQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)NC)Br

2-Bromo-4-tert-butyl-N-methylaniline (CAS 1369874-19-0) is a highly substituted secondary aniline derivative engineered for advanced organic synthesis, particularly in the development of complex active pharmaceutical ingredients (APIs) and sterically demanding ligands. Featuring a pre-installed N-methyl group, an ortho-directing bromine atom for transition-metal-catalyzed cross-coupling, and a bulky para-tert-butyl moiety, this compound offers exceptional regiocontrol and step economy [1]. The tert-butyl group not only blocks the para-position from unwanted electrophilic side reactions but also significantly enhances the lipophilicity (LogP ~4.3) and solubility of the molecule in non-polar process solvents . For procurement teams and process chemists, this specific building block eliminates the need for multi-step protection, directing, and alkylation sequences, directly streamlining the scalable synthesis of functionalized N-methyl heterocycles and complex Buchwald-Hartwig precursors.

Substituting 2-bromo-4-tert-butyl-N-methylaniline with simpler analogs like 2-bromo-N-methylaniline or the primary amine 2-bromo-4-tert-butylaniline introduces critical inefficiencies in API scale-up workflows. Using the primary amine necessitates a subsequent N-methylation step, which notoriously suffers from poor chemoselectivity, often yielding a difficult-to-separate mixture of mono- and di-alkylated products that severely degrades overall yield and increases purification costs [1]. Conversely, utilizing an analog without the para-tert-butyl group leaves the para-position vulnerable to competitive electrophilic aromatic substitution or oxidative degradation during harsh upstream functionalization, requiring additional protection-deprotection cycles [2]. Procuring the exact pre-functionalized, sterically blocked secondary amine ensures absolute regiocontrol and N-alkylation fidelity, directly reducing solvent waste, chromatographic purification time, and total step count in industrial manufacturing.

Elimination of Over-Alkylation via Pre-Installed Secondary Amine

When synthesizing N-methylated heterocycles, starting with the primary amine comparator (2-bromo-4-tert-butylaniline) requires post-synthetic methylation. This reaction typically yields a statistical mixture of unreacted, mono-methylated, and over-alkylated (N,N-dimethyl) products. Utilizing 2-bromo-4-tert-butyl-N-methylaniline bypasses this step entirely, guaranteeing 100% N-methyl fidelity in the resulting scaffold [1]. Comparative synthetic route analyses indicate that utilizing pre-installed secondary amines improves the overall yield of the target N-methylated API by up to 35% by eliminating the chromatographic separation of over-alkylated byproducts [2].

Evidence DimensionYield of pure N-methylated intermediate
Target Compound Data100% N-methyl fidelity (no alkylation step required)
Comparator Or Baseline2-bromo-4-tert-butylaniline (Primary amine) + methylation (~60-65% mono-methyl yield)
Quantified Difference~35% absolute increase in target yield and elimination of one synthetic step
ConditionsStandard API synthesis workflow requiring an N-methylated ortho-bromo aniline precursor

Bypassing the N-methylation step prevents yield loss to over-alkylation, significantly reducing purification bottlenecks and raw material costs in large-scale procurement.

Prevention of Para-Position Side Reactions During Electrophilic Functionalization

The presence of the tert-butyl group at the para position provides critical steric and electronic blocking during multi-step syntheses. When subjected to electrophilic conditions (e.g., nitration, halogenation) prior to cross-coupling, the unsubstituted comparator 2-bromo-N-methylaniline suffers from competitive para-substitution, reducing the yield of the desired ortho-functionalized product to approximately 70% . In contrast, 2-bromo-4-tert-butyl-N-methylaniline directs functionalization exclusively to the available positions, routinely delivering >95% regiochemical purity [1].

Evidence DimensionRegiochemical purity in electrophilic functionalization
Target Compound Data>95% desired regiochemistry
Comparator Or Baseline2-bromo-N-methylaniline (~70% due to competitive para-substitution)
Quantified Difference>25% improvement in regiochemical purity
ConditionsElectrophilic functionalization (e.g., nitration/halogenation) prior to cross-coupling

Blocking the para-position eliminates the need for transient protecting groups, directly lowering the cost of goods (COGs) and step count for complex API synthesis.

Lipophilicity-Driven Processability in Continuous Flow and Extraction

The incorporation of the bulky tert-butyl group significantly alters the physicochemical profile of the aniline, increasing its lipophilicity. Chemoinformatics data indicates a calculated LogP of 4.3 for 2-bromo-4-tert-butyl-N-methylaniline, compared to a LogP of approximately 2.2 for the unsubstituted 2-bromo-N-methylaniline . This substantial increase in lipophilicity translates to a multi-fold enhancement in solubility within non-polar aliphatic solvents like heptane or cyclohexane, which are preferred for green chemistry extractions and continuous flow reactor feeds [1].

Evidence DimensionCalculated LogP (Lipophilicity)
Target Compound DataLogP ~ 4.3
Comparator Or Baseline2-bromo-N-methylaniline (LogP ~ 2.2)
Quantified Difference+2.1 LogP units (logarithmic increase in non-polar partitioning)
ConditionsStandard chemoinformatics predictive modeling and solvent partitioning

Higher solubility in non-polar solvents allows process chemists to utilize greener, more scalable solvent systems without risking precipitation and clogging in flow reactors.

Synthesis of N-Methylated Indoles and Benzimidazoles

Due to the pre-installed N-methyl group and ortho-bromo functionality, this compound is the optimal precursor for palladium-catalyzed Buchwald-Hartwig intramolecular amination or cyclization sequences to form bulky, N-methylated heterocyclic cores used in kinase inhibitors, avoiding the yield penalties of post-cyclization methylation [1].

Development of Sterically Demanding Phosphine Ligands

The combination of the ortho-bromo handle for lithiation/phosphination and the bulky para-tert-butyl group makes this an excellent building block for designing novel, electron-rich, sterically demanding biaryl or phosphine ligands for advanced cross-coupling catalysis [2].

Continuous Flow API Manufacturing

Leveraging its high LogP (4.3) and excellent solubility in aliphatic solvents, this compound is highly suited for continuous flow synthesis applications where maintaining homogeneous solutions in non-polar green solvents (like heptane) is critical to preventing reactor fouling during scale-up [3].

XLogP3

4.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

241.04661 g/mol

Monoisotopic Mass

241.04661 g/mol

Heavy Atom Count

13

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